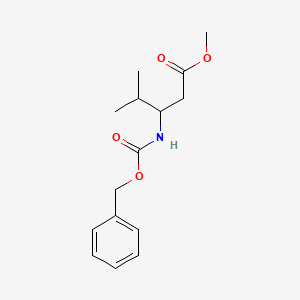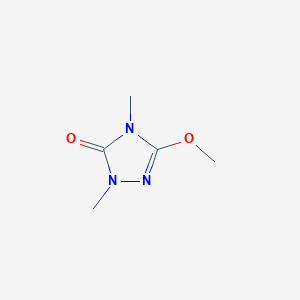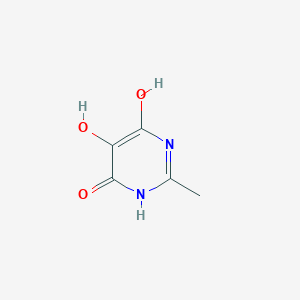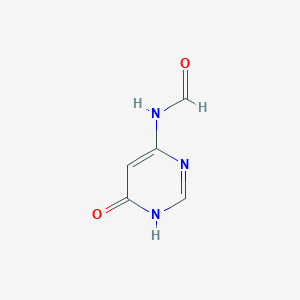![molecular formula C6H9N3 B13098090 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine CAS No. 651043-44-6](/img/structure/B13098090.png)
2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the Biginelli condensation reaction, which combines an aldehyde, a β-keto ester, and urea under acidic conditions . Another method involves the reaction of diamines with 1,1-bis(methylthio)-2-nitroethene and substituted salicylaldehyde in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and antiviral properties.
Pyrido[1,2-a]pyrimidine: Exhibits neuroprotective and anticancer activities.
Uniqueness: 1,2,3,5-Tetrahydroimidazo[1,2-a]pyrimidine stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Pyrido[1,2-a]pyrimidine
Properties
CAS No. |
651043-44-6 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2H,3-5H2,(H,7,8) |
InChI Key |
PJWYZSXPRXIEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC=CNC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)

![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)

![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)


![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)






